6,7-Dihydroxycoumarin-4-acetic Acid
Overview
Description
Synthesis Analysis The synthesis of compounds similar to 6,7-dihydroxycoumarin-4-acetic acid involves multi-step processes starting from coupling reactions of cinnamic acid or its derivatives with appropriate phenols, followed by acetylation. For instance, synthesis involving acetoxy-4-aryl-3,4-dihydrocoumarins has been reported to achieve moderate enantioselectivity through biocatalytic processes (Singh et al., 2003). Additionally, multicomponent reactions have been utilized to synthesize fused N-heterocycles using arylglyoxal, 4-hydroxycoumarin, and cyclic 1,3-C,N-binucleophiles, showcasing the versatility of coumarin derivatives in forming complex structures (Mishra et al., 2017).
Molecular Structure Analysis Structural modifications at the C-4 position of 6,7-dihydroxycoumarins significantly affect their metabolic stability and reactivity. Studies have shown that different C-4 derivatives exhibit distinct glucuronidation pathways, which are crucial for their metabolic clearance. This highlights the importance of structural modifications in determining the pharmacokinetic properties of these compounds (Xia et al., 2015).
Chemical Reactions and Properties Coumarin derivatives participate in various chemical reactions, including electro-organic synthesis, which leads to the formation of coumestan derivatives through electrochemical oxidation. These reactions showcase the reactivity of coumarin derivatives under different conditions, leading to a variety of products with potential applications (Golabi & Nematollahi, 1997).
Physical Properties Analysis The physical properties of coumarin derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the introduction of sulfonate groups can significantly enhance water solubility, as seen in the synthesis of 7-amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S), which shows improved fluorescence quantum yields when used for protein labeling (Leung et al., 1999).
Chemical Properties Analysis The chemical properties of coumarin derivatives, including reactivity, stability, and photophysical properties, are central to their applications in various fields. The structural modifications, such as those at the C-4 position, significantly affect their reactivity and stability, which can be exploited in designing new compounds with desired properties and functions (Xia et al., 2015).
Scientific Research Applications
Application 1: Fluorescent Probes
- Summary of Application : Many coumarin derivatives, including 6,7-Dihydroxycoumarin-4-acetic Acid, have good biological activity and application value in fluorescent probes .
- Methods of Application : The synthesis of these coumarin derivatives often involves the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction is discussed .
- Results or Outcomes : The unique stability of the coumarin motif and the strong fluorescence of their derivatives make them valuable in fluorescent probes, dyes, and optical materials .
Application 2: Electrochemical Nanosensor
- Summary of Application : A portable and wireless intelligent electrochemical nanosensor was developed for the detection of 6,7-Dihydroxycoumarin (6,7-DHC) using a modified screen-printed electrode .
- Methods of Application : Black phosphorene (BP) nanosheets were prepared via exfoliation of black phosphorus nanoplates. The BP nanosheets were then mixed with nano-diamond (ND) to prepare ND@BP nanocomposites using the self-assembly method .
- Results or Outcomes : The nanosensor displayed a wide linear range of 0.01–450.0 μmol/L with a low detection limit of 0.003 μmol/L for 6,7-DHC analysis .
Application 3: Oxidative Stress Research
- Summary of Application : 6,7-Dihydroxycoumarin-4-acetic Acid is a natural compound that is used in studying oxidative stress-inflicted maladies, namely malignancies, cardiovascular disorders, and neurodegeneration .
- Methods of Application : The specific methods of application in this context would involve biochemical assays and cellular studies to investigate the effects of this compound on oxidative stress markers and related cellular pathways .
- Results or Outcomes : While the specific outcomes would depend on the exact nature of the study, generally, this compound could provide valuable insights into the mechanisms of oxidative stress and its role in various diseases .
Application 4: Apoptosis Induction
- Summary of Application : In the presence of esculetin (another name for 6,7-Dihydroxycoumarin) and HA14-1, expression of the death receptor 4 (DR4) has been observed to be upregulated and extracellular-regulated kinase (ERK) to be activated . Other studies suggest that esculetin upregulates death receptor 5 (DR5) protein expression, and enhances TRAIL-induced apoptosis .
- Methods of Application : This involves cellular assays and molecular biology techniques to investigate the effects of esculetin on the expression of death receptors and the induction of apoptosis .
- Results or Outcomes : The results indicate that esculetin can upregulate the expression of death receptors and enhance the induction of apoptosis, which could have potential applications in cancer therapy .
Application 5: Choleretic Drug
- Summary of Application : 7-hydroxy-4-methylcoumarin, a coumarin derivative, is commonly clinically used as a choleretic drug .
- Methods of Application : This compound is administered to patients to relax the sphincter of the bile duct and relieve sphincter pain .
- Results or Outcomes : The use of this compound as a choleretic drug has been found to be effective in clinical settings .
Application 6: Antibacterial and Antioxidant Drug
- Summary of Application : 7-Hydroxymethyl carbamate, a coumarin derivative, is being studied as a new antibacterial and antioxidant drug .
- Methods of Application : The specific methods of application would involve biochemical assays and cellular studies to investigate the effects of this compound on bacterial growth and oxidative stress markers .
- Results or Outcomes : While the specific outcomes would depend on the exact nature of the study, generally, this compound could provide valuable insights into the mechanisms of bacterial growth inhibition and antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
2-(6,7-dihydroxy-2-oxochromen-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,12-13H,1H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNZFYHLQRFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419825 | |
Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxycoumarin-4-acetic Acid | |
CAS RN |
88404-14-2 | |
Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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